molecular formula C15H17NO3S3 B11651771 methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B11651771
M. Wt: 355.5 g/mol
InChI Key: FFEIDJJGRIJSJC-ZRDIBKRKSA-N
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Description

Methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound that features a thiophene ring, a thiazolidine ring, and an ester functional groupThiophene-based compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

The synthesis of methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves the condensation of thiophene-2-carbaldehyde with appropriate thiazolidine derivatives under specific reaction conditions. Common synthetic routes include:

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring using reagents like bromine or chlorine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions include oxidized thiophene derivatives, reduced alcohols, and halogenated compounds .

Scientific Research Applications

Methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate can be compared with other thiophene-based compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C15H17NO3S3

Molecular Weight

355.5 g/mol

IUPAC Name

methyl 6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C15H17NO3S3/c1-19-13(17)7-3-2-4-8-16-14(18)12(22-15(16)20)10-11-6-5-9-21-11/h5-6,9-10H,2-4,7-8H2,1H3/b12-10+

InChI Key

FFEIDJJGRIJSJC-ZRDIBKRKSA-N

Isomeric SMILES

COC(=O)CCCCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S

Canonical SMILES

COC(=O)CCCCCN1C(=O)C(=CC2=CC=CS2)SC1=S

Origin of Product

United States

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